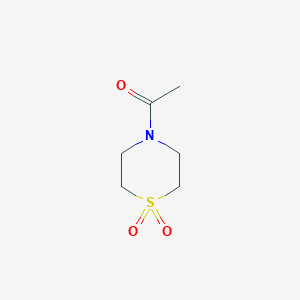![molecular formula C17H15IN4O B2493060 N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 939762-08-0](/img/structure/B2493060.png)
N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide and related compounds involves efficient and straightforward methods. A notable synthesis involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines. This domino protocol highlights a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps, emphasizing operational simplicity and the use of environmentally benign solvents (Hosseini & Bayat, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods, including FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies provide insights into the optimized molecular structures, vibrational frequencies, and the stability of different species in solution (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives are diverse, including cyclodesulfurization, halogen−metal exchange, and reactions with various electrophilic reagents. These reactions are critical for the synthesis of a wide range of derivatives with potential biological activity (Bourdais & Omar, 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solvation energy values, are significant for understanding their reactivity and stability in different environments. Studies have shown that these compounds exhibit high solvation energy values, indicating their high reactivity compared to other compounds like naloxone, cocaine, and scopolamine (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been extensively studied, highlighting their potential as inhibitors of human rhinovirus. The stereospecific synthesis of these compounds and their antiviral activity underscore their significance in medicinal chemistry (Hamdouchi et al., 1999).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Hosseini and Bayat (2019) describes the synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. This synthesis involved a five-component cascade reaction demonstrating the potential for creating diverse compounds with N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide structure for various applications in medicinal chemistry and materials science (Hosseini & Bayat, 2019).
Sensor Development
Li and Xiao (2016) developed a new fluorescent sensor based on imidazo[1,2-a]pyridine. This sensor displayed high sensitivity and selectivity towards aluminum ions, highlighting the potential for this compound in creating sensitive detection systems for specific metal ions (Li & Xiao, 2016).
Potential Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized derivatives of pyridine-4-carbohydrazides and evaluated them for antidepressant and nootropic activities. These findings suggest the possibility of exploring this compound derivatives for central nervous system applications (Thomas et al., 2016).
Antibacterial and Antifungal Activities
Soni and Patel (2017) researched the synthesis and biological evaluation of Schiff base derivatives of isoniazid, showing significant antibacterial and antifungal activities. This suggests the potential of this compound in developing new antimicrobial agents (Soni & Patel, 2017).
Propiedades
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-6-iodoimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O/c1-2-12-3-5-13(6-4-12)9-19-21-17(23)15-11-22-10-14(18)7-8-16(22)20-15/h3-11H,2H2,1H3,(H,21,23)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOURJZJWOOTCF-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)



![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)


![1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2492997.png)
![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)